![molecular formula C8H9N5S B13645765 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring fused with a thiol group and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in the treatment of various diseases due to its bioactive properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to its combination of a tetrazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Unlike N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, this compound exhibits enhanced coordination ability with metal ions and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C8H9N5S |
|---|---|
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylethyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c14-8-10-11-12-13(8)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,12,14) |
InChI-Schlüssel |
SZEBWIIQVYHJKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCN2C(=S)N=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



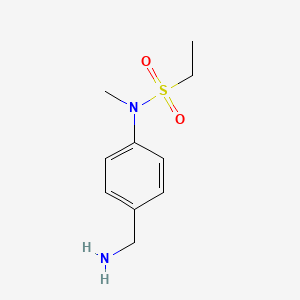
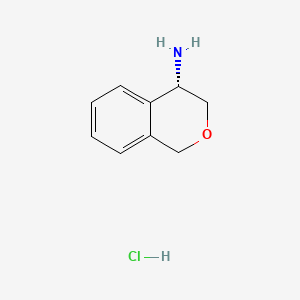
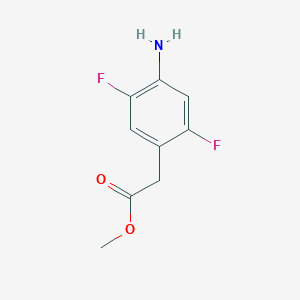



![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
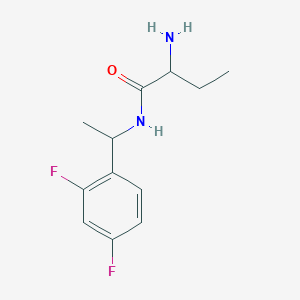
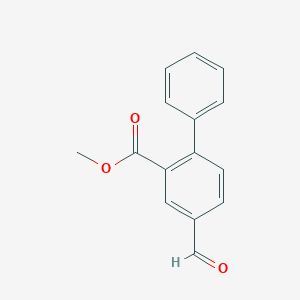
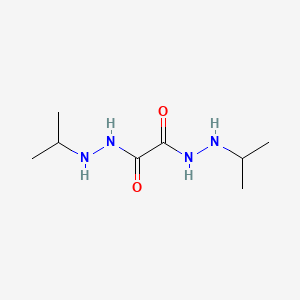
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)

